4-Ethynyl-2-methylthiazole

Neuroscience mGluR5 Anxiolytic

4-Ethynyl-2-methylthiazole (CAS 107263-89-8) is a heterocyclic organic compound in the thiazole family, characterized by a 5-membered ring containing sulfur and nitrogen. Its molecular formula is C6H5NS, with a molecular weight of 123.18 g/mol.

Molecular Formula C6H5NS
Molecular Weight 123.18 g/mol
CAS No. 107263-89-8
Cat. No. B009494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethynyl-2-methylthiazole
CAS107263-89-8
Molecular FormulaC6H5NS
Molecular Weight123.18 g/mol
Structural Identifiers
SMILESCC1=NC(=CS1)C#C
InChIInChI=1S/C6H5NS/c1-3-6-4-8-5(2)7-6/h1,4H,2H3
InChIKeyFYWOKPLZXCNQSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethynyl-2-methylthiazole (CAS 107263-89-8): Critical Heterocyclic Building Block for Neuroscience and Kinase Inhibitor Research


4-Ethynyl-2-methylthiazole (CAS 107263-89-8) is a heterocyclic organic compound in the thiazole family, characterized by a 5-membered ring containing sulfur and nitrogen [1]. Its molecular formula is C6H5NS, with a molecular weight of 123.18 g/mol . This compound is distinguished by a terminal alkyne group at the 4-position, which makes it a highly versatile building block for click chemistry and cross-coupling reactions . It is primarily used as a research chemical intermediate in the synthesis of bioactive molecules and advanced materials, not for human or veterinary use .

Why the 4-Ethynyl-2-methylthiazole Scaffold Cannot Be Replaced by Generic Thiazole Alternatives


Generic substitution among thiazole derivatives is precluded by the precise regiochemistry of the ethynyl group. 4-Ethynyl-2-methylthiazole serves as the direct synthetic precursor for the potent and selective metabotropic glutamate receptor 5 (mGluR5) antagonist MTEP [1]. Its isomer, 2-Ethynyl-4-methylthiazole (CAS 211940-25-9), cannot fulfill this role, as it is a key intermediate for an entirely different class of targets, specifically transforming growth factor-beta (TGF-β) type I receptor (ALK5) inhibitors [2]. The distinct biological activities and divergent synthetic pathways of these isomers underscore that the position of the ethynyl moiety is not an interchangeable feature but a determinant of downstream application. This structural specificity directly impacts procurement decisions for research programs targeting specific therapeutic pathways.

Quantitative Differentiation of 4-Ethynyl-2-methylthiazole for Scientific Selection


Synthetic Utility: 4-Ethynyl-2-methylthiazole as the Direct Precursor for the Potent mGluR5 Antagonist MTEP

4-Ethynyl-2-methylthiazole is the specific and required synthetic precursor for 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP), a selective and potent non-competitive antagonist of the mGluR5 receptor [1]. This direct application distinguishes it from its isomer, 2-Ethynyl-4-methylthiazole, which is used to synthesize ALK5 inhibitors [2]. The quantitative difference is not in the precursor's intrinsic activity but in the potency of its direct downstream product. MTEP exhibits an IC50 of 5 nM in a Ca2+-flux assay, establishing a high-value, quantitative endpoint for research programs utilizing this building block .

Neuroscience mGluR5 Anxiolytic Addiction

Physicochemical Property: Lipophilicity (Log P) of 4-Ethynyl-2-methylthiazole

The compound's lipophilicity, a critical parameter for predicting membrane permeability and oral bioavailability, has been computationally determined . Its Consensus Log Po/w value is 1.79, which places it within an optimal range for CNS drug candidates, unlike the more polar 2-methylthiazole-4-carboxylic acid [1]. This quantitative property is a key differentiator for chemists designing compound libraries or optimizing lead compounds for neurological targets.

Drug Design ADME Lipinski's Rule of Five

Reactivity: 4-Ethynyl-2-methylthiazole Enables Class-Defining Anti-Inflammatory Activity via Sonogashira Derivatization

The 4-ethynyl group on the 2-methylthiazole core facilitates a class of derivatives with quantifiable anti-inflammatory activity [1]. This contrasts with 2-methylthiazole, which lacks this functional handle. A specific series of ethynylthiazoles, synthesized via Sonogashira cross-coupling, demonstrated that four compounds exhibited good in vivo anti-inflammatory activity and two inhibited soybean lipoxygenase, with the highest activity reaching 55% inhibition of carrageenin-induced edema at 0.01 mmol/kg [2]. While the precise contribution of each substitution pattern to this activity requires further SAR analysis, the presence of the ethynyl handle is essential for accessing this bioactivity profile.

Anti-inflammatory Lipoxygenase Sonogashira Medicinal Chemistry

Commercial Availability: Comparison of Purity and Handling Specifications for 4-Ethynyl-2-methylthiazole

For reproducible synthesis, the purity of the starting building block is paramount. Commercially available 4-Ethynyl-2-methylthiazole is typically offered with a minimum purity of 95% to 97% , as verified by analytical methods like NMR, HPLC, or GC . This is a standard specification for this class of building block. The compound is classified with GHS hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation), requiring standard laboratory PPE and handling protocols [1]. This profile is typical for liquid organic intermediates.

Chemical Procurement Quality Control Building Block

Defined Research and Development Applications for 4-Ethynyl-2-methylthiazole


Synthesis of mGluR5 Negative Allosteric Modulators (NAMs) for Neuroscience Research

This is the primary application supported by evidence. Researchers can use 4-Ethynyl-2-methylthiazole as the key starting material in a Sonogashira cross-coupling reaction to synthesize MTEP [1] and its analogs. This application is specifically for programs investigating the role of mGluR5 in CNS disorders, addiction, and anxiety, where MTEP's high potency (IC50 = 5 nM) is a critical benchmark .

Diversification of Compound Libraries via 'Click Chemistry'

The terminal alkyne group is an ideal handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) [1]. This 'click chemistry' application allows medicinal chemists to efficiently generate diverse libraries of 1,2,3-triazole-containing analogs from a common 4-Ethynyl-2-methylthiazole intermediate. This is a general strategy for exploring structure-activity relationships (SAR) around the thiazole core for any biological target.

Development of Novel Anti-inflammatory Agents via Sonogashira Derivatization

4-Ethynyl-2-methylthiazole can be used as a core scaffold for synthesizing novel ethynylthiazole derivatives with potential anti-inflammatory activity. As demonstrated in the work by Geronikaki et al., a series of similar derivatives exhibited in vivo efficacy, with some compounds achieving up to 55% inhibition of carrageenin-induced edema . This application is relevant for academic and industrial programs seeking new anti-inflammatory drug candidates.

Internal Standard or Reference Material in Analytical Chemistry

Given its defined purity (95-97%) and the availability of batch-specific analytical data (NMR, HPLC, GC) from reputable suppliers [1], this compound is suitable for use as a reference standard in analytical method development. This is a supporting application for quality control laboratories validating assays for related compounds or for use as a retention time marker in chromatographic systems.

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